dimethyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate
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Overview
Description
Dimethyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate is a complex organic compound that features a pyrazole moiety linked to a terephthalate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its versatility in organic synthesis, adds to the compound’s significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with terephthaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The ester groups can be reduced to alcohols using lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Corresponding alcohols from the ester groups.
Substitution: Substituted derivatives at the ester positions.
Scientific Research Applications
Dimethyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of dimethyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s bioactive effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate
- Dimethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate
Uniqueness
Dimethyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate is unique due to the specific positioning of the substituents on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
dimethyl 2-[(1,3-dimethylpyrazole-4-carbonyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-9-12(8-19(2)18-9)14(20)17-13-7-10(15(21)23-3)5-6-11(13)16(22)24-4/h5-8H,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJNEGFSFKAYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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